4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride , reflects its structural hierarchy:
- Spiro[2-benzofuran-1,4'-piperidine] : A spirocyclic system where a benzofuran (fused benzene and furan) shares a single atom with a piperidine ring.
- 3H : Indicates hydrogenation at the furan ring’s position 3.
- 4-Methyl : A methyl group substituent at position 4 of the benzofuran moiety.
- Hydrochloride : A chloride counterion forming a salt with the piperidine nitrogen.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈ClNO | |
| Molecular Weight | 239.74 g/mol | |
| CAS Number | 1774897-61-8 | |
| Parent Compound | 3H-Spiro[2-benzofuran-1,4'-piperidine] (C₁₂H₁₅NO) |
Key Synonyms :
Molecular Architecture and Stereochemical Considerations
The compound’s molecular architecture comprises:
- Benzofuran Core : A five-membered furan ring fused to a benzene ring, with oxygen at position 2.
- Piperidine Ring : A six-membered amine-containing ring fused via a spiro junction to the benzofuran.
- Methyl Substituent : Positioned at the benzofuran’s carbon 4, orthogonal to the spiro junction.
- Hydrochloride Counterion : Protonated piperidine nitrogen forms a salt with chloride.
Stereochemical Features :
- Spiro System : The spiro junction imposes rigidity, minimizing conformational flexibility. The benzofuran and piperidine rings adopt a coplanar arrangement due to shared carbon.
- Methyl Group Orientation : The methyl substituent at C4 is positioned trans to the piperidine ring, as inferred from SMILES notation (CC1=C2C(C3(CCNCC3)OC2)=CC=C1).
Structural Validation :
Crystallographic Analysis and Solid-State Properties
While explicit X-ray crystallography data are unavailable, indirect evidence informs the compound’s solid-state behavior:
Solid-State Interactions :
Properties
IUPAC Name |
7-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-3-2-4-12-11(10)9-15-13(12)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNGCXUQUYUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC3(C2=CC=C1)CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitutions
The tertiary amine in the piperidine ring can undergo substitutions, though steric hindrance may limit reactivity. For example:
-
Alkylation : Potential reaction with alkyl halides or methylating agents (e.g., methyl iodide) under basic conditions.
-
Acylation : Amide formation via acyl chlorides or anhydrides.
Cycloadditions
The aromatic system in benzofuran may participate in:
-
Pericyclic reactions (e.g., Diels-Alder), though steric constraints from the spiro junction may reduce reactivity.
Oxidation and Reduction
-
Oxidation : Piperidine rings can oxidize to form lactams or amides under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Aromatic rings may reduce to form dihydrobenzofuran derivatives via catalytic hydrogenation.
Electrophilic Aromatic Substitution
The benzofuran moiety may undergo substitutions (e.g., nitration, sulfonation) at positions ortho/para to the oxygen atom.
Pechmann Condensation
A primary method for constructing the benzofuran-piperidine spiro system:
-
Mechanism : Resorcinol derivatives react with ketones (e.g., piperidone) in acidic conditions to form coumarin intermediates, which are further modified.
-
Conditions : Acidic catalysts (e.g., HCl), elevated temperatures.
Double Aza-Michael Reaction
Used to access chiral piperidone derivatives, which serve as precursors:
-
Reagents : Enolate donors (e.g., β-keto esters) and aldehydes under mild conditions (e.g., THF/HCl) .
-
Yield : High diastereomeric selectivity reported (e.g., up to 90% combined yield) .
Aldol Condensation
Employed to synthesize substituted derivatives:
-
Example : Reaction of 5,6-dimethoxy-1-indanone with aldehyde mixtures to form substituted piperidine derivatives .
Stereoselectivity
-
Axial vs. Equatorial Preferences : NOESY correlations (e.g., H-ax-2 and H-4 in piperidine derivatives) indicate axial positioning of substituents, influencing stereochemical outcomes .
-
Chirality : R- or S-configured stereocenters can form depending on reaction conditions and reagent orientation .
Reactivity Modulation
-
Substituent Effects : Halogenation (e.g., chlorine at C-4) or methylation alters reactivity, as seen in analogs like 4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride.
-
Salt Formation : Hydrochloride salt enhances solubility and stability, enabling controlled reactivity in aqueous systems .
Comparison with Analogous Compounds
Scientific Research Applications
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural similarities to other psychoactive compounds suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may act as a partial agonist at serotonin receptors, influencing mood regulation and pain perception .
Neuropharmacology
In neuropharmacological studies, 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has been investigated for its analgesic and antidepressant properties. The compound's ability to modulate neurotransmitter systems makes it valuable for exploring treatments for conditions such as depression and anxiety. Preliminary findings suggest that it may enhance serotonin levels in the brain, which is crucial for mood stabilization .
Material Science
The compound can also be utilized in material science, where it is incorporated into polymers to enhance their mechanical properties. This application opens avenues for creating stronger and more durable materials suitable for various industrial uses .
Biological Research
In biological research, this compound is used to study the interactions between small molecules and biological targets. This research aids in the discovery of new therapeutic agents by elucidating how this compound interacts with various receptors in the central nervous system .
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis, allowing chemists to create a variety of complex molecules efficiently. Its unique structure facilitates diverse chemical reactions, making it a valuable tool in synthetic chemistry .
Analgesic and Antidepressant Activity
A study focused on the analgesic properties of this compound demonstrated its effectiveness in reducing pain responses in animal models. The compound was found to significantly lower pain perception compared to control groups.
Neurotransmitter Interaction
Research investigating the interaction of this compound with neurotransmitter systems revealed that it may enhance serotonin release, contributing to its potential antidepressant effects. Further studies are needed to fully characterize its pharmacological profile and side effects.
Material Enhancement
In material science applications, experiments showed that incorporating this compound into polymer matrices improved their tensile strength and durability compared to unmodified polymers.
Mechanism of Action
The mechanism by which 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound acts as a ligand for certain receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride with its analogs:
Key Observations :
- Electron-donating groups (e.g., CH₃, OCH₃) may improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .
- Spirocyclic Rigidity : All analogs share the spiro[benzofuran-piperidine] core, which restricts conformational flexibility, a trait exploited in drug design to optimize receptor binding .
Pharmacological Potential
- 6-Fluoro Derivative : Fluorine’s electronegativity may enhance metabolic stability, a common strategy in CNS drug development .
- Piperidine-Based Analogs : Compounds like 1-(1-Phenylcyclohexyl)piperidine hydrochloride (CAS 4681-(...)) have documented discriminative stimulus properties in neuropharmacology studies .
Biological Activity
4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is a compound that has garnered attention in pharmacological research due to its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This structural configuration is believed to influence its biological activity significantly, particularly in neuropharmacology and analgesic applications. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅ClN₁O
- Molecular Weight : Approximately 225.76 g/mol
- Appearance : Pale yellow solid
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Analgesic and Antidepressant Effects
The compound has been studied for its potential as an analgesic and antidepressant agent. Its structural similarity to other psychoactive compounds suggests possible interactions with neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. Preliminary studies indicate that it may act as a partial agonist at serotonin receptors, influencing mood regulation and pain perception .
The proposed mechanisms of action for this compound include:
- Serotonin Receptor Modulation : Influences mood and pain pathways.
- Dopamine Pathway Interaction : Potential effects on reward and pleasure centers in the brain.
- Apoptosis Induction : Similar compounds have shown to activate pro-apoptotic markers while inhibiting anti-apoptotic factors in cancer cells .
Research Findings
A summary of relevant research findings is presented in the table below:
Case Studies
- Case Study on Analgesic Effects : In a study examining the effects of similar spirocyclic compounds on pain models, it was found that these compounds significantly reduced pain responses in animal models, suggesting a promising avenue for further research into their analgesic properties.
- Case Study on Antidepressant Effects : Another investigation into related compounds indicated improvements in depressive symptoms in animal models through modulation of serotonin levels.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves spirocyclization between substituted benzofuran and piperidine precursors. Key steps include:
- Ring formation: Acid-catalyzed cyclization under anhydrous conditions to form the spirocyclic core .
- Methylation: Introduction of the methyl group via nucleophilic substitution or reductive amination, with temperature control (e.g., 0–25°C) to minimize side reactions .
- Hydrochloride salt formation: Precipitation using HCl in polar solvents (e.g., ethanol/water mixtures) to enhance stability .
Critical Factors: Solvent choice (e.g., dichloromethane for improved solubility), catalyst selection (e.g., trifluoroacetic acid for cyclization), and stoichiometric ratios (piperidine:benzofuran derivatives ≥1:1.2) significantly impact purity (>95%) and yield (reported 60–75%) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural confirmation: Use H/C NMR to verify spirocyclic connectivity and methyl group placement. Compare spectral data with PubChem records (e.g., InChIKey: XWYYADXYFYGPPO-UHFFFAOYSA-N) .
- Purity assessment: HPLC with UV detection (λ = 254 nm) and mobile phases like methanol/sodium acetate buffer (65:35) for baseline separation of impurities .
- Thermal stability: Differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for spirocyclic hydrochlorides) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (CAS 173943-98-1 is corrosive) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste disposal: Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for pharmacological studies of this spirocyclic compound?
Methodological Answer:
- Chiral chromatography: Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients (90:10 to 70:30) to separate enantiomers. Monitor resolution via polarimetric detection .
- Crystallization: Diastereomeric salt formation with L-tartaric acid in ethanol/water mixtures (enantiomeric excess >98% reported for similar piperidine derivatives) .
Q. What experimental designs are optimal for assessing sigma-1 receptor binding affinity in vivo?
Methodological Answer:
- Radioligand displacement assays: Use F-labeled analogs (e.g., [F]fluspidine) in PET imaging to quantify receptor occupancy in rodent CNS tissues. Reference binding parameters (e.g., K < 10 nM for sigma-1 receptors) .
- Dose-response studies: Administer 0.1–10 mg/kg intravenously and measure receptor saturation via Scatchard analysis .
Q. How can computational modeling predict metabolic pathways and toxicity?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Batch variability analysis: Compare HPLC purity (>98% vs. <95%) across studies to isolate impurities (e.g., residual solvents) affecting IC values .
- Assay standardization: Use uniform cell lines (e.g., HEK293 expressing sigma-1 receptors) and buffer conditions (pH 7.4, 37°C) to minimize inter-lab variability .
Q. How can researchers optimize synthetic routes for isotope-labeled analogs (e.g., 13^{13}13C, 2^{2}2H)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
